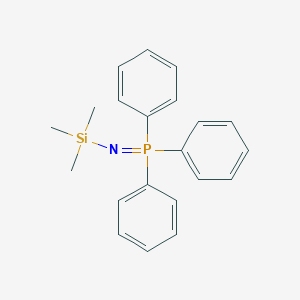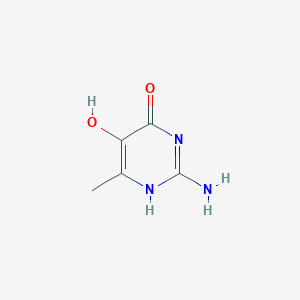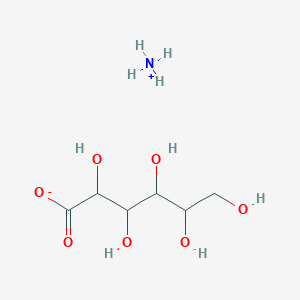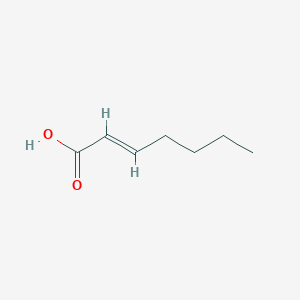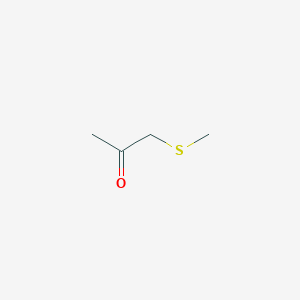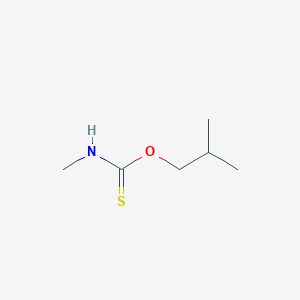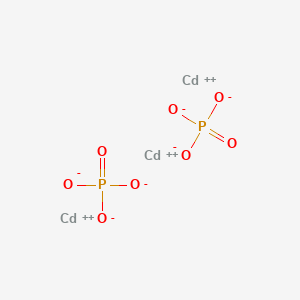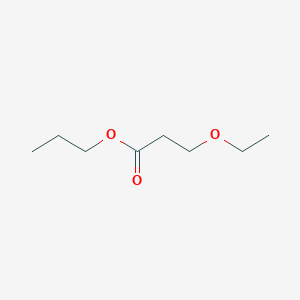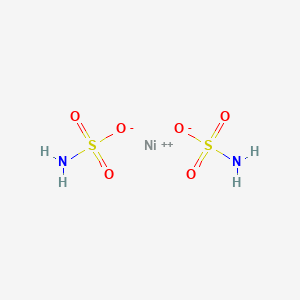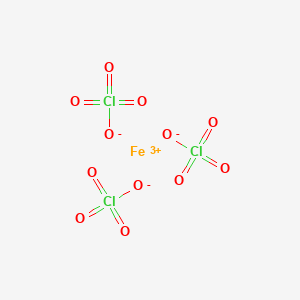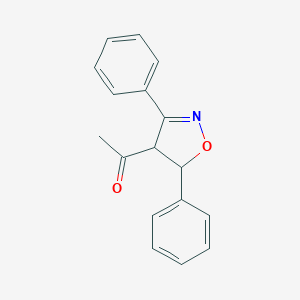
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-, also known as EMD-386088, is a chemical compound with potential applications in the field of neuroscience research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.
作用機序
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. The receptor is composed of multiple subunits, including the NR2B subunit. Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- selectively blocks the NR2B subunit by binding to a specific site on the receptor. This binding prevents the receptor from opening in response to glutamate, which is the neurotransmitter that normally activates the receptor. By blocking the NR2B subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- can modulate the activity of the NMDA receptor and affect synaptic plasticity and learning and memory processes.
生化学的および生理学的効果
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory performance in various behavioral tests. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has a number of advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which allows for specific modulation of this receptor. It also has good pharmacokinetic properties, which allow for easy administration and dosing in animal studies. However, there are also limitations to the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, which could complicate the interpretation of results. In addition, the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in human studies is limited by its potential toxicity and lack of safety data.
将来の方向性
There are a number of future directions for research on Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-. One area of interest is the potential therapeutic use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the efficacy and safety of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in these conditions. Another area of interest is the development of new compounds that target the NMDA receptor, including the NR2B subunit. By understanding the mechanism of action of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- and other NMDA receptor modulators, researchers may be able to develop more effective and selective compounds for the treatment of neurological disorders.
合成法
The synthesis of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,5-dihydroisoxazole with benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding alcohol. The final step involves the reaction of the alcohol with acetyl chloride in the presence of a base to form Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-.
科学的研究の応用
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has potential applications in the field of neuroscience research, particularly in the study of the NMDA receptor and its role in synaptic plasticity, learning, and memory processes. This compound has been shown to selectively block the NR2B subunit of the NMDA receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By selectively blocking this subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- may provide a new approach for the treatment of these disorders.
特性
CAS番号 |
14659-68-8 |
|---|---|
製品名 |
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
1-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)15-16(13-8-4-2-5-9-13)18-20-17(15)14-10-6-3-7-11-14/h2-11,15,17H,1H3 |
InChIキー |
ZEKAAWJZEXBEMX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
1-(4,5-Dihydro-3,5-diphenylisoxazol-4-yl)ethanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



